![molecular formula C27H25N3O5S3 B2490415 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 865175-61-7](/img/structure/B2490415.png)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the formation of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, characterized using NMR, IR spectroscopy, and mass spectrometry. A single crystal X-ray study confirms the conformational features of these derivatives, indicating a complex synthesis pathway that could be applied to our compound of interest (Zablotskaya et al., 2013).
Molecular Structure Analysis
The molecular structure is elucidated through spectroscopic methods, including NMR and IR spectroscopy, alongside X-ray crystallography, providing detailed insights into the compound's conformational characteristics and stability. These techniques reveal the presence of specific functional groups and the overall molecular architecture, critical for understanding the compound's chemical behavior and interactions (Zablotskaya et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclization, sulfonylation, and interactions with various reagents under different conditions, leading to the formation of novel heterocyclic compounds. These reactions are influenced by the compound's structural features, such as the presence of sulfonamide groups and the benzo[d]thiazol moiety, which play a crucial role in determining its reactivity and the types of chemical transformations it can undergo (Zablotskaya et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments. These properties are closely related to its molecular structure and can influence its application in various fields. The single crystal X-ray study mentioned earlier provides valuable information on the compound's solid-state structure, which is directly linked to its physical characteristics (Zablotskaya et al., 2013).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity with different chemical reagents, stability under various conditions, and the nature of its chemical bonds, are crucial for its application in synthesis and potential pharmacological uses. Studies on related compounds highlight the importance of the sulfonamide and benzo[d]thiazol groups in contributing to the compound's chemical behavior and interactions with biological targets (Zablotskaya et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
- A study by Patel et al. (2009) involved synthesizing similar benzothiazole derivatives and testing them for antimicrobial and antiinflammatory activities, demonstrating their potential in treating bacterial infections and reducing inflammation (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Cytotoxicity and Psychotropic Activity
- Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which were found to possess sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This study highlights the compound's potential in psychotropic, anti-inflammatory, and anticancer applications (Zablotskaya et al., 2013).
Cardiac Electrophysiological Activity
- Morgan et al. (1990) discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents for treating cardiac arrhythmias (Morgan et al., 1990).
Anticancer Applications
- Yılmaz et al. (2015) synthesized indapamide derivatives from similar benzothiazoles, revealing their proapoptotic activity on melanoma cell lines and inhibition of carbonic anhydrase isoforms. This suggests their use in anticancer therapies (Yılmaz et al., 2015).
Synthesis of Chiral Compounds
- Sun et al. (2019) developed a method for synthesizing chiral 3,4-dihydroisoquinolones using a palladium-catalyzed C‒H functionalization/intramolecular asymmetric allylation cascade, relevant in the synthesis of chiral pharmaceuticals (Sun et al., 2019).
Antimalarial and COVID-19 Drug Potential
- Fahim and Ismael (2021) investigated sulfonamide derivatives for antimalarial activity, suggesting the potential of similar benzothiazoles in treating malaria and as COVID-19 drugs (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S3/c1-3-16-29-24-15-14-22(37(2,32)33)18-25(24)36-27(29)28-26(31)20-10-12-21(13-11-20)38(34,35)30-17-6-8-19-7-4-5-9-23(19)30/h3-5,7,9-15,18H,1,6,8,16-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBVSBMESSEPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

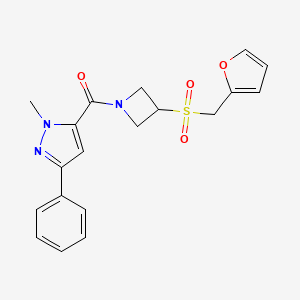

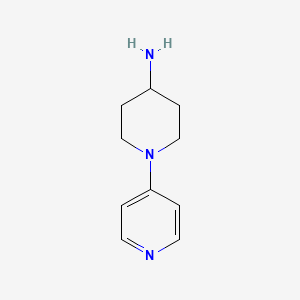
![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)
![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)
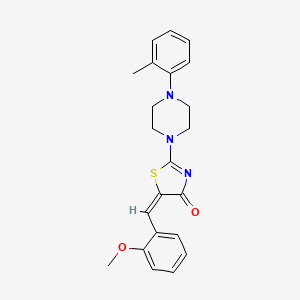
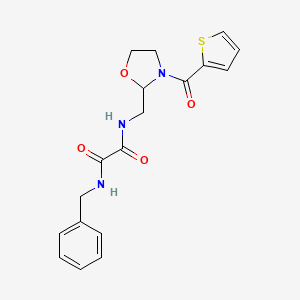
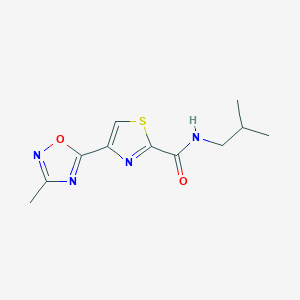
![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)
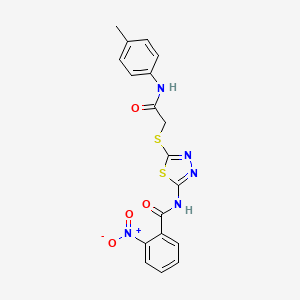
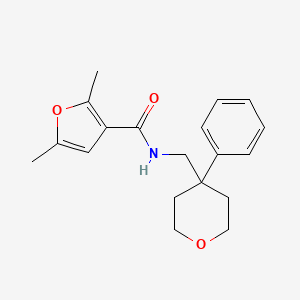
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)